

Technical Guide: Physicochemical Properties and Biological Activity of NAEPA (CAS 24435-25-4)

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Compound of Interest

Compound Name: 2-[[*(E)*-octadec-9-enoyl]amino]ethyl dihydrogen phosphate

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For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physical and chemical properties of N-(Z)-oleoyl ethanolamide phosphoric acid (NAEPA), identified by CAS number 24435-25-4. NAEPA is a selective agonist for the lysophosphatidic acid-1 (LPA1) receptor, a G protein-coupled receptor implicated in a variety of physiological and pathological processes. This document summarizes key physicochemical data, outlines relevant experimental methodologies for its characterization, and details its primary signaling pathway. The information herein is intended to support researchers and professionals in drug development and related scientific fields.

Core Physicochemical Properties

NAEPA is a solid, white crystalline substance at standard conditions.^[1] A summary of its key quantitative properties is presented in Table 1. It should be noted that while some data are available, comprehensive experimental values for properties such as boiling point, density, and vapor pressure are not readily found in publicly accessible literature.

Table 1: Physical and Chemical Properties of NAEPA (CAS 24435-25-4)

Property	Value	Source(s)
Chemical Name	(Z)-N-[2-(Phosphonoxy)ethyl]-9-octadecenamide	[2]
Synonyms	NAEPA, N-oleoyl ethanolamide phosphoric acid, OEA-P	[2]
CAS Number	24435-25-4	
Molecular Formula	C ₂₀ H ₄₀ NO ₅ P	
Molecular Weight	405.51 g/mol	
Physical Form	Solid	
Color	White	
Melting Point	75.8-84.0 °C	
Solubility	DMSO: 28 mg/mL; Soluble in Water	[3]
Storage Temperature	2-8°C	

Biological Activity: LPA1 Receptor Agonism

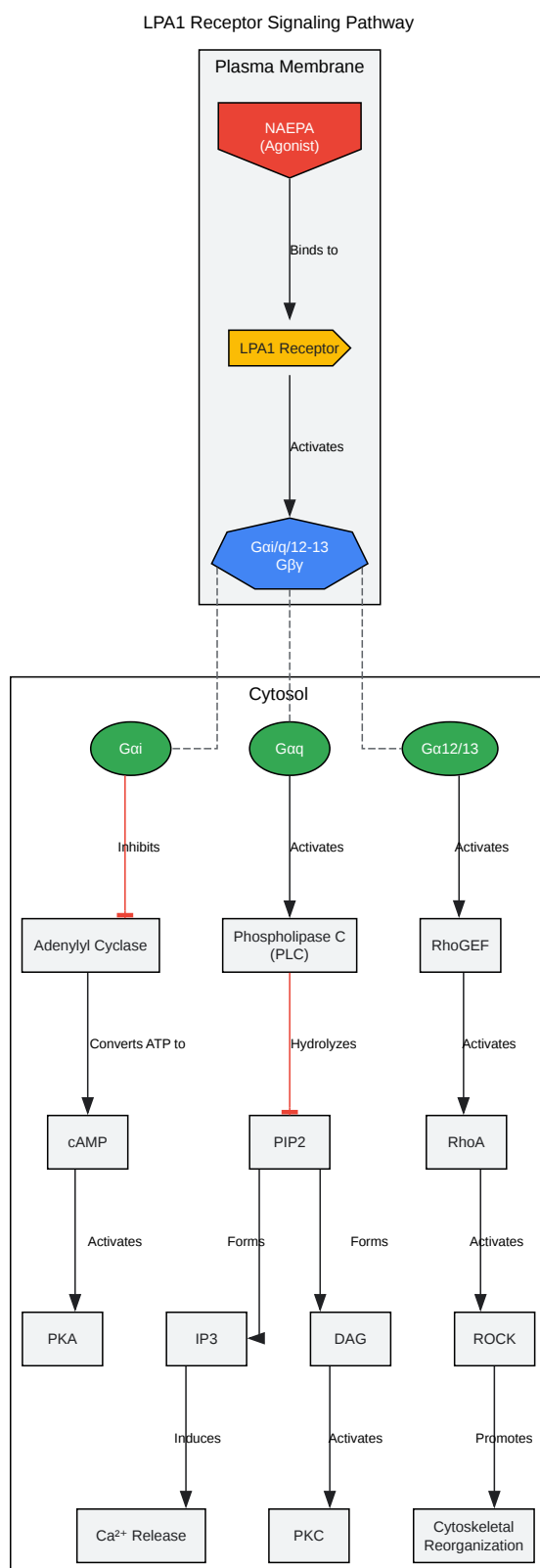
NAEPA functions as a selective agonist of the lysophosphatidic acid-1 (LPA1) receptor, mimicking the action of the endogenous ligand, lysophosphatidic acid (LPA).[4] The LPA1 receptor is a G protein-coupled receptor (GPCR) that, upon activation, couples to several heterotrimeric G protein families, including Gai/o, Gαq/11, and Gα12/13.[5] This coupling initiates a cascade of downstream signaling events that regulate a wide array of cellular processes such as proliferation, migration, and cytoskeletal changes.[6][7]

LPA1 Receptor Signaling Pathway

The activation of the LPA1 receptor by an agonist like NAEPA leads to the dissociation of the heterotrimeric G protein into its Gα and Gβγ subunits, which then modulate the activity of

various downstream effectors. The primary signaling cascades initiated by each G α subunit family are as follows:

- **G α i/o Pathway:** The activation of G α i/o proteins typically leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP) and subsequently reduced activity of Protein Kinase A (PKA).[\[8\]](#)
- **G α q/11 Pathway:** The G α q/11 pathway involves the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ triggers the release of calcium from intracellular stores, while DAG activates Protein Kinase C (PKC).[\[9\]](#)
- **G α 12/13 Pathway:** The G α 12/13 proteins activate Rho guanine nucleotide exchange factors (RhoGEFs), which in turn activate the small GTPase RhoA. Activated RhoA is a key regulator of the actin cytoskeleton, promoting stress fiber formation and focal adhesion assembly through effectors like Rho-associated kinase (ROCK).[\[10\]](#)



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Caption: LPA1 Receptor Signaling Pathway initiated by NAEPA.

Experimental Protocols

The following sections describe standard methodologies for determining key physicochemical properties of solid organic compounds like NAEPA.

Melting Point Determination (Capillary Method)

Objective: To determine the temperature range over which the solid-to-liquid phase transition occurs.

Methodology:

- **Sample Preparation:** A small amount of the dry, crystalline NAEPA is finely powdered. The open end of a capillary tube is pressed into the powder, and the tube is tapped gently to pack the sample to a height of 1-2 mm.
- **Apparatus Setup:** The packed capillary tube is attached to a thermometer, ensuring the sample is level with the thermometer bulb. This assembly is placed in a heating apparatus, such as a Thiele tube filled with a high-boiling point oil or a calibrated digital melting point apparatus.
- **Heating and Observation:** The apparatus is heated slowly and uniformly, at a rate of approximately 1-2°C per minute, especially near the expected melting point.
- **Data Recording:** Two temperatures are recorded: the temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes a clear liquid (T2). The melting point is reported as the range T1-T2. For high accuracy, the determination should be repeated at least twice, and the average of the consistent values should be taken.

Solubility Determination (Shake-Flask Method)

Objective: To quantify the solubility of NAEPA in various solvents.

Methodology:

- **Equilibrium System Preparation:** An excess amount of solid NAEPA is added to a known volume of the selected solvent (e.g., water, ethanol, chloroform) in a sealed container, such as a glass vial or flask.

- **Equilibration:** The mixture is agitated at a constant temperature for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the undissolved solid and the saturated solution. This can be achieved using a shaker or a magnetic stirrer.
- **Phase Separation:** After equilibration, the suspension is allowed to stand, or it is centrifuged to separate the undissolved solid from the saturated solution.
- **Quantification:** A known volume of the clear, saturated supernatant is carefully removed. The sample is then diluted with a suitable solvent, and the concentration of NAEPA is determined using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) with a UV detector, coupled with a standard calibration curve. The solubility is then expressed in units such as mg/mL or mol/L.

Purity and Identification by Thin-Layer Chromatography (TLC)

Objective: To assess the purity of a sample of NAEPA and to compare its chromatographic behavior with standards.

Methodology:

- **TLC Plate Preparation:** A silica gel TLC plate is used as the stationary phase. The plate may be pre-washed with a solvent mixture and activated by heating to ensure a consistent surface.
- **Sample Application:** A dilute solution of NAEPA in a suitable solvent (e.g., DMSO or a chloroform/methanol mixture) is prepared. A small spot of this solution is applied near the bottom of the TLC plate using a capillary tube.
- **Development:** The TLC plate is placed in a sealed chromatography tank containing a pre-equilibrated mobile phase (a specific solvent system). The mobile phase for phospholipids often consists of a mixture of chloroform, methanol, and water or an ammonium hydroxide solution. The solvent is allowed to ascend the plate by capillary action.
- **Visualization:** Once the solvent front has nearly reached the top of the plate, the plate is removed and dried. The spots can be visualized using various methods. For phospholipids,

this may include exposure to iodine vapor, or spraying with specific reagents like a phosphate-detecting spray followed by heating.

- Rf Value Calculation: The retention factor (Rf) is calculated as the ratio of the distance traveled by the solute spot to the distance traveled by the solvent front. This value can be compared to that of a standard to confirm the identity and assess the purity of the sample.

Caption: General workflow for the physicochemical characterization of NAEPA.

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